

Frakefamide TFA: A Technical Whitepaper on its Cellular Targets and Mechanism of Action

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Compound of Interest		
Compound Name:	Frakefamide TFA	
Cat. No.:	B8117600	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Frakefamide TFA is a synthetic, fluorinated linear tetrapeptide that acts as a potent and selective μ -opioid receptor (MOR) agonist.[1] Its chemical structure is Tyr-D-Ala-(p-F)Phe-Phe-NH2. A key characteristic of Frakefamide is its peripheral specificity; it is unable to cross the blood-brain barrier, which prevents central nervous system (CNS) mediated side effects commonly associated with opioid analgesics, such as respiratory depression.[1] Despite its peripheral restriction, Frakefamide exhibits potent analgesic effects, indicating that its mechanism of action is mediated by peripheral μ -opioid receptors.[1] This whitepaper provides a detailed overview of the cellular targets of **Frakefamide TFA**, its mechanism of action, available quantitative data, and relevant experimental protocols.

Primary Cellular Target: The μ-Opioid Receptor

The primary cellular target of **Frakefamide TFA** is the μ -opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) superfamily. These receptors are located on the cell surface and play a crucial role in mediating the effects of endogenous and exogenous opioids.

Mechanism of Action at the μ-Opioid Receptor

As a MOR agonist, Frakefamide binds to and activates the receptor, initiating a cascade of intracellular signaling events. This process begins with a conformational change in the receptor,



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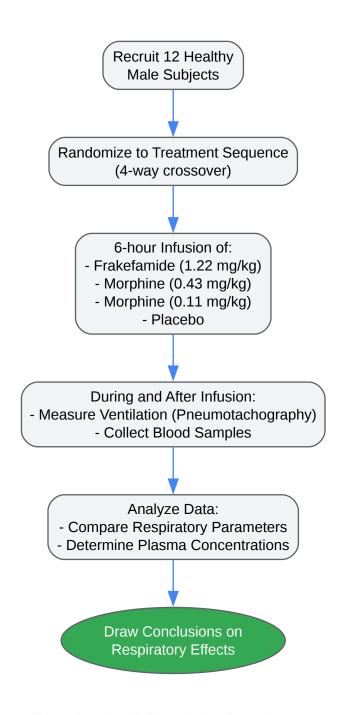
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which in turn activates an associated intracellular heterotrimeric G protein of the Gi/o family. The activated G protein exchanges guanosine diphosphate (GDP) for guanosine triphosphate (GTP), leading to the dissociation of its α and β y subunits.

The dissociated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The Gβy subunits can also modulate downstream effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels. The overall effect of MOR activation in peripheral neurons is a reduction in neuronal excitability and a decrease in the release of neurotransmitters involved in pain signaling.







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References

- 1. A novel molecule (frakefamide) with peripheral opioid properties: the effects on resting ventilation compared with morphine and placebo PubMed [pubmed.ncbi.nlm.nih.gov]
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